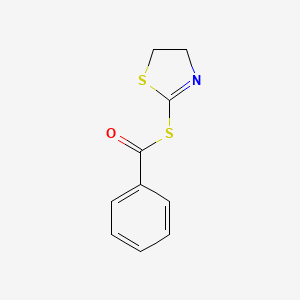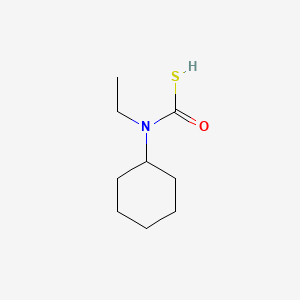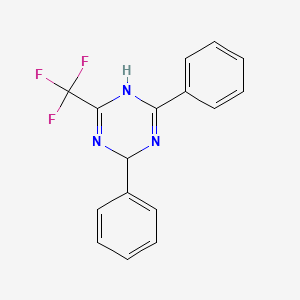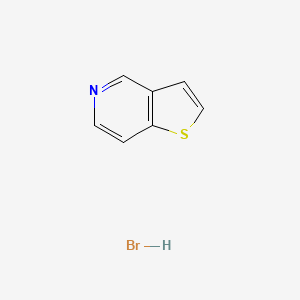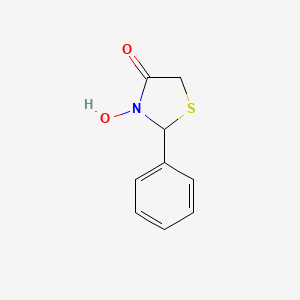
4-Thiazolidinone, 3-hydroxy-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiazolidinone, 3-hydroxy-2-phenyl- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anticonvulsant properties . The presence of a thiazolidine ring, which contains both sulfur and nitrogen atoms, contributes to the compound’s unique chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-thiazolidinone, 3-hydroxy-2-phenyl- typically involves the reaction of 2-hydroxy-2,2-diphenyl-N’-[(substituted phenyl)methylene]acetohydrazides with mercaptoacetic acid or 2-mercaptopropionic acid . This reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol . The reaction yields the desired thiazolidinone derivative through intramolecular cyclization .
Industrial Production Methods
Industrial production of 4-thiazolidinone, 3-hydroxy-2-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound . Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .
化学反応の分析
Types of Reactions
4-Thiazolidinone, 3-hydroxy-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidinone derivatives.
科学的研究の応用
4-Thiazolidinone, 3-hydroxy-2-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its anticancer and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-thiazolidinone, 3-hydroxy-2-phenyl- involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Inhibits the growth of bacteria and fungi by interfering with cell wall synthesis and protein function.
Anticancer Activity: Induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes.
Anticonvulsant Activity: Modulates neurotransmitter release and receptor activity in the central nervous system.
類似化合物との比較
Similar Compounds
2-Phenyl-4-thiazolidinone: Similar structure but lacks the hydroxyl group at the 3-position.
4-Thiazolidinone, 2-phenyl-3-methyl-: Contains a methyl group at the 3-position instead of a hydroxyl group.
Uniqueness
4-Thiazolidinone, 3-hydroxy-2-phenyl- is unique due to the presence of the hydroxyl group at the 3-position, which enhances its biological activity and chemical reactivity . This structural feature allows for additional hydrogen bonding and interactions with biological targets, making it a valuable compound for drug development .
特性
CAS番号 |
65655-88-1 |
|---|---|
分子式 |
C9H9NO2S |
分子量 |
195.24 g/mol |
IUPAC名 |
3-hydroxy-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H9NO2S/c11-8-6-13-9(10(8)12)7-4-2-1-3-5-7/h1-5,9,12H,6H2 |
InChIキー |
GXNKWOZRSCUUBK-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



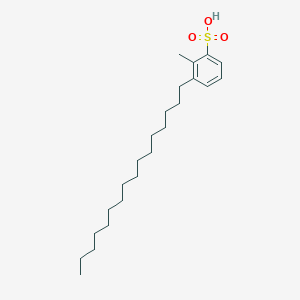
![Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid](/img/structure/B14477243.png)
![2-[(3-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14477249.png)
![N-[(2-Aminophenyl)methyl]-2,3-dichloroaniline](/img/structure/B14477250.png)
